molecular formula C20H26N2O2S B4512567 N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

Cat. No.: B4512567
M. Wt: 358.5 g/mol
InChI Key: XPBYOGDOOQUPFK-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide: is a heterocyclic compound that features a thiophene ring fused with an oxazole ring

Properties

IUPAC Name

N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-20(17-14-18(24-21-17)19-12-7-13-25-19)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBYOGDOOQUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiophene-2-carboxylic acid with N,N-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then subjected to cyclization with hydroxylamine-O-sulfonic acid to yield the oxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced to form oxazolines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents .

Medicine: The compound’s structural features make it a potential candidate for the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

Uniqueness: N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dicyclohexyl groups enhances its lipophilicity and potential interactions with hydrophobic biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N,N-dicyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

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